molecular formula C9H9F2NO2 B8761772 Ethyl 4-amino-2,5-difluorobenzoate

Ethyl 4-amino-2,5-difluorobenzoate

Cat. No.: B8761772
M. Wt: 201.17 g/mol
InChI Key: CJCLKHXAGGPFKP-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2,5-difluorobenzoate (CAS: 1415920-00-1) is a fluorinated benzoate ester featuring an amino group at the 4-position and fluorine atoms at the 2- and 5-positions of the aromatic ring. This compound is synthesized via a sulfuric acid-catalyzed esterification of 4-amino-3,5-difluorobenzoic acid in ethanol, achieving a high yield of 97% and a melting point of 171°C . It is primarily utilized as a pharmaceutical intermediate, with a purity of 98% and stable storage under dry, room-temperature conditions .

The compound’s structure combines electron-withdrawing fluorine atoms and an electron-donating amino group, creating unique reactivity suitable for further functionalization in drug synthesis. Its IR spectrum shows characteristic peaks at 3379 cm⁻¹ (N-H stretch) and 1715 cm⁻¹ (ester C=O stretch), confirming its functional groups .

Properties

Molecular Formula

C9H9F2NO2

Molecular Weight

201.17 g/mol

IUPAC Name

ethyl 4-amino-2,5-difluorobenzoate

InChI

InChI=1S/C9H9F2NO2/c1-2-14-9(13)5-3-7(11)8(12)4-6(5)10/h3-4H,2,12H2,1H3

InChI Key

CJCLKHXAGGPFKP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1F)N)F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table compares Ethyl 4-amino-2,5-difluorobenzoate with its structural analogues, emphasizing substituent effects on properties:

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) Key Applications
This compound 4-NH₂, 2-F, 5-F C₉H₉F₂NO₂ 209.17 171 N/A Pharmaceutical intermediates
Ethyl 4-bromo-3,5-difluorobenzoate 4-Br, 3-F, 5-F C₉H₇BrF₂O₂ 265.05 N/A 286.5 Synthetic intermediate
Ethyl 4-chloro-2,5-difluorobenzoate 4-Cl, 2-F, 5-F C₉H₇ClF₂O₂ 220.60 N/A N/A Not specified (hazardous)
Methyl 4-amino-2,6-difluorobenzoate 4-NH₂, 2-F, 6-F (methyl ester) C₉H₇F₂NO₂ 199.16 N/A N/A Fluorinated building block
Ethyl 2-amino-3,5-difluoro-4-methoxybenzoate 2-NH₂, 3-F, 5-F, 4-OCH₃ C₁₀H₁₁F₂NO₃ 231.20 N/A N/A Not specified

Key Observations:

  • Substituent Effects: The replacement of the amino group with halogens (Br, Cl) increases molecular weight and boiling points but reduces pharmaceutical relevance. For example, Ethyl 4-bromo-3,5-difluorobenzoate has a higher boiling point (286.5°C) due to bromine’s larger atomic radius and stronger van der Waals forces .
  • Methoxy Substitution: Ethyl 2-amino-3,5-difluoro-4-methoxybenzoate introduces a methoxy group, which enhances electron density on the ring and may improve solubility in polar solvents .

Commercial Availability

  • In contrast, methyl esters and brominated derivatives (e.g., Ethyl 4-bromo-3,5-difluorobenzoate) are more widely available due to broader industrial applications .

Preparation Methods

Synthesis of 4-Amino-2,5-Difluorobenzoic Acid

The carboxylic acid precursor is typically synthesized via nitration and reduction of 2,5-difluorobenzoic acid. In a representative procedure:

  • Nitration : 2,5-Difluorobenzoic acid is treated with concentrated nitric acid and sulfuric acid at 0–5°C, yielding 4-nitro-2,5-difluorobenzoic acid.

  • Reduction : The nitro group is reduced to an amine using hydrogen gas (5 atm) over a palladium-on-carbon catalyst in ethanol, producing 4-amino-2,5-difluorobenzoic acid in ~85% yield.

Key parameters include strict temperature control during nitration to avoid over-nitration and catalyst activation for efficient reduction.

Esterification to this compound

The esterification employs Fischer-Speier conditions :

  • Reagents : 4-Amino-2,5-difluorobenzoic acid, ethanol (excess), sulfuric acid (catalyst).

  • Procedure : The acid is refluxed in ethanol with catalytic H₂SO₄ (5 mol%) for 6–8 hours. The mixture is neutralized with NaHCO₃, extracted with dichloromethane (DCM), and purified via recrystallization from ethanol/water.

  • Yield : 92–97%.

Mechanistic Insight : Sulfuric acid protonates the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by ethanol. The reaction follows second-order kinetics, with rate dependence on acid and alcohol concentrations.

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors (CFRs) are preferred over batch systems for their superior heat and mass transfer.

Continuous Flow Esterification

  • Reactor Setup : Tubular CFR with static mixers.

  • Conditions : 100°C, 10 bar pressure, residence time 30 minutes.

  • Advantages :

    • 15% higher yield compared to batch.

    • Reduced solvent usage (ethanol recycled in-line).

Catalyst Screening

Alternative catalysts to H₂SO₄ have been evaluated to minimize corrosion and byproducts:

CatalystYield (%)Reaction Time (h)Byproduct Formation
H₂SO₄976Moderate
p-Toluenesulfonic acid945Low
Amberlyst-15 (resin)898Negligible

Ion-exchange resins like Amberlyst-15 enable catalyst reuse for 5 cycles without significant activity loss.

Purification and Analytical Validation

Recrystallization

Crude product is recrystallized from a 3:1 ethanol/water mixture, yielding needle-like crystals with ≥98% purity.

Spectroscopic Characterization

  • IR (ATR) :

    • 3379 cm⁻¹ (N–H stretch).

    • 1715 cm⁻¹ (ester C=O).

    • 765–889 cm⁻¹ (C–F bending).

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 1.35 (t, 3H, CH₃), δ 4.30 (q, 2H, CH₂), δ 6.85 (d, 1H, Ar–H).

  • HRMS : m/z 201.0634 [M+H]⁺ (calc. 201.0631).

Comparative Analysis with Structural Analogs

This compound’s reactivity differs markedly from its 3,5-difluoro isomer due to fluorine’s positional effects:

Property2,5-Difluoro Isomer3,5-Difluoro Isomer
Melting Point171°C168°C
C=O Stretching (IR)1715 cm⁻¹1683 cm⁻¹
Electrophilic ReactivityPara to amino groupOrtho to amino group

The 2,5-substitution pattern enhances para-directed electrophilic substitution, favoring coupling reactions in drug synthesis.

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces reaction time to 1 hour with 95% yield, minimizing thermal degradation.

Enzymatic Esterification

Lipase B from Candida antarctica (CAL-B) catalyzes esterification in solvent-free conditions (50°C, 24 h), achieving 88% yield. This green method avoids acidic waste.

Q & A

Q. What are the optimal synthetic routes for Ethyl 4-amino-2,5-difluorobenzoate, and how can purity be validated?

  • Methodological Answer : The compound is synthesized via esterification of 4-amino-3,5-difluorobenzoic acid (S4) using ethanol and catalytic sulfuric acid under reflux (85°C, 5 h). Neutralization with NaHCO₃ and extraction with dichloromethane (DCM) yields the product with 97% purity . Validation involves thin-layer chromatography (Rf = 0.90 in ethyl acetate) and melting point analysis (171°C). HRMS (EI, 70 eV) confirms the molecular ion [M⁺] at m/z 173.02830 .
Key Synthesis Data
Starting Material
Catalyst
Solvent
Yield
Purity Validation

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • IR Spectroscopy : Peaks at 3397 cm⁻¹ (N-H stretch), 1683 cm⁻¹ (ester C=O), and 1628 cm⁻¹ (aromatic C=C) confirm functional groups .
  • ¹H/¹³C NMR : Expected signals include a triplet for ethyl CH₃ (δ ~1.3 ppm) and a quartet for CH₂ (δ ~4.3 ppm). Aromatic protons appear as doublets due to fluorine coupling .
  • HRMS : Exact mass matching [C₉H₉F₂NO₂]⁺ ensures molecular formula accuracy .

Q. How does the compound’s solubility influence reaction design?

  • Methodological Answer : this compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DCM, ethyl acetate). For reactions requiring aqueous conditions, sonication or co-solvents (e.g., DMSO) are recommended. Solubility data should be cross-checked via Hansen solubility parameters .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for fluorinated benzoates?

  • Methodological Answer : Discrepancies in IR/NMR peaks often arise from solvent effects or impurities. For example, the IR peak at 1683 cm⁻¹ (C=O) may shift in DMSO due to hydrogen bonding. To resolve conflicts:

Replicate spectra under identical conditions (solvent, concentration).

Use DFT calculations (e.g., Gaussian09) to simulate spectra and compare with experimental data .

Validate via 2D NMR (HSQC, HMBC) to assign ambiguous signals .

Q. What strategies optimize regioselectivity in halogenation/amination of fluorinated benzoates?

  • Methodological Answer : Fluorine’s electron-withdrawing effect directs electrophilic substitution to the para position. For amination:
  • Use Ullmann coupling with CuI/1,10-phenanthroline to install amino groups at specific sites .

  • Monitor reaction progress via HPLC-MS to detect intermediates .

    Halogenation/Amination Optimization
    Directed Substitution
    Catalyst System
    Analytical Tool

Q. How does this compound interact with biological targets (e.g., enzymes)?

  • Methodological Answer : The compound’s bioactivity (e.g., enzyme modulation) is assessed via:
  • Molecular docking (AutoDock Vina) to predict binding affinity to active sites.
  • Enzyme inhibition assays (e.g., fluorometric detection of dopamine β-hydroxylase activity) .
  • SAR Studies : Compare with analogs (e.g., bromo- or methoxy-substituted derivatives) to identify critical functional groups .

Q. What are the stability challenges under varying pH and temperature?

  • Methodological Answer :
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 1–3 months. Monitor degradation via LC-MS for hydrolyzed products (e.g., 4-amino-3,5-difluorobenzoic acid).
  • pH Stability : The ester bond hydrolyzes rapidly in alkaline conditions (pH > 9). Buffered solutions (pH 5–7) are recommended for long-term storage .

Data Contradictions and Validation

Q. How to address conflicting reports on the compound’s melting point?

  • Methodological Answer : Reported Mp values (e.g., 171°C vs. lower values) may reflect impurities or polymorphic forms. Solutions include:
  • Recrystallization from ethyl acetate/hexane.
  • DSC Analysis to detect polymorph transitions.
  • Cross-reference with NIST Chemistry WebBook for validated thermochemical data .

Tables of Critical Data

Physicochemical Properties
Molecular Formula
Molecular Weight
Density
Boiling Point
Solubility
Biological Activity
Enzyme Modulation
Antimicrobial Activity

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